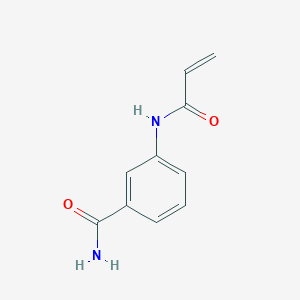
3-Propenoylaminobenzamide
説明
3-Propenoylaminobenzamide, also known as N-(3-oxo-2-phenylpropyl) benzamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it an important tool for studying various biological processes. In
作用機序
The mechanism of action of 3-Propenoylaminobenzamide involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, resulting in the repression of gene expression. By inhibiting HDACs, 3-Propenoylaminobenzamide increases the acetylation of histones, leading to the activation of certain genes. This results in the modulation of various biological processes such as cell differentiation, apoptosis, and cell cycle progression.
Biochemical and Physiological Effects:
3-Propenoylaminobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 3-Propenoylaminobenzamide has been shown to possess anti-microbial activity against various bacterial and fungal strains.
実験室実験の利点と制限
The advantages of using 3-Propenoylaminobenzamide in lab experiments include its ability to modulate various biological processes, its anti-inflammatory, anti-tumor, and anti-microbial activities, and its ability to inhibit HDACs. However, there are also some limitations to its use. For instance, the compound is relatively unstable and can degrade over time, which can affect the accuracy of experimental results. Additionally, the compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 3-Propenoylaminobenzamide. One area of interest is the development of new drugs based on this compound. The anti-inflammatory, anti-tumor, and anti-microbial activities of 3-Propenoylaminobenzamide make it a promising candidate for the development of new drugs. Another area of interest is the study of the role of HDACs in various biological processes. The inhibition of HDACs by 3-Propenoylaminobenzamide has been shown to modulate various biological processes, and further research in this area could lead to the development of new therapies for various diseases. Finally, the use of 3-Propenoylaminobenzamide in combination with other drugs or compounds could lead to the development of new treatment strategies for various diseases.
科学的研究の応用
3-Propenoylaminobenzamide has been widely used in scientific research due to its ability to modulate various biological processes. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Therefore, it has been used as a tool to study the role of HDACs in various biological processes such as cell differentiation, apoptosis, and cell cycle progression.
特性
IUPAC Name |
3-(prop-2-enoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)12-8-5-3-4-7(6-8)10(11)14/h2-6H,1H2,(H2,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVRRUPMSSUWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propenoylaminobenzamide | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





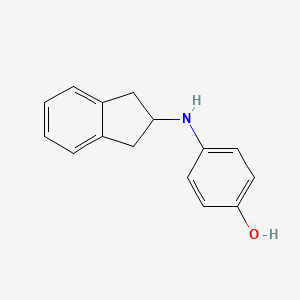

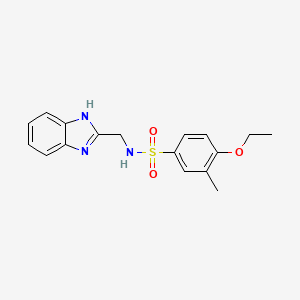
![N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide](/img/structure/B7440960.png)
![3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)

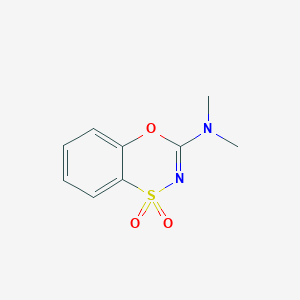
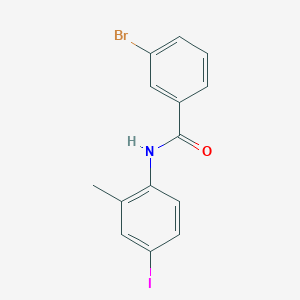
![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)
